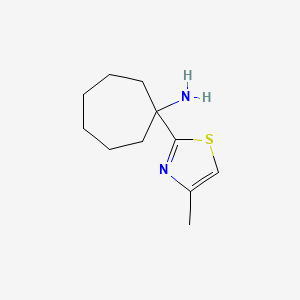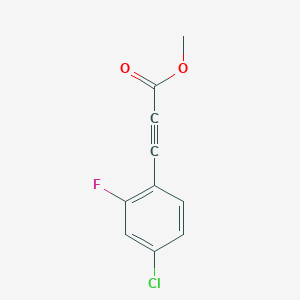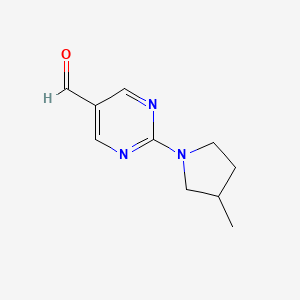
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a thiazole ring with a cycloheptane ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole with cycloheptanone in the presence of an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets in the body. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine can be compared with other thiazole derivatives, such as:
1-(4-Methyl-1,3-thiazol-2-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: Contains a cyclopentane ring, leading to different chemical and biological properties.
1-(4-Methyl-1,3-thiazol-2-yl)cyclooctan-1-amine: Features a cyclooctane ring, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11/h8H,2-7,12H2,1H3 |
InChI Key |
PMLQESJABAPBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)



![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)

amine](/img/structure/B13193289.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)


